molecular formula C12H18N2O2 B183745 1,1-Diethyl-3-(4-methoxyphenyl)urea CAS No. 56015-84-0

1,1-Diethyl-3-(4-methoxyphenyl)urea

Cat. No. B183745
CAS RN: 56015-84-0
M. Wt: 222.28 g/mol
InChI Key: CBMMXDCCAANWCD-UHFFFAOYSA-N
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Description

“1,1-Diethyl-3-(4-methoxyphenyl)urea” is a chemical compound with the linear formula C12H18N2O2 . Its molecular weight is 222.289 .


Molecular Structure Analysis

The molecular structure of “1,1-Diethyl-3-(4-methoxyphenyl)urea” is characterized by a urea skeleton bound to a phenyl group . The InChI representation of the molecule is InChI=1S/C12H18N2O2/c1-4-14 (5-2)12 (15)13-10-6-8-11 (16-3)9-7-10/h6-9H,4-5H2,1-3H3, (H,13,15) .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1,1-Diethyl-3-(4-methoxyphenyl)urea” include a molecular weight of 222.28 g/mol, a topological polar surface area of 41.6 Ų, and a complexity of 209 . It has a rotatable bond count of 4 .

Scientific Research Applications

Chemical Synthesis and Modification

1,1-Diethyl-3-(4-methoxyphenyl)urea is involved in chemical synthesis and modification processes. For instance, in a study by Smith et al. (2013), derivatives of methoxyphenyl urea were doubly lithiated, allowing for high yields of substituted products upon reaction with various electrophiles. This demonstrates the compound's utility in creating diverse chemical structures (Smith, El‐Hiti, & Alshammari, 2013).

Structural Analysis and Crystallography

The compound has been used in structural analysis and crystallography. Choi et al. (2011) analyzed the crystal structure of a similar compound, noting specific dihedral angles and hydrogen bonding patterns, which are crucial for understanding molecular interactions and stability (Choi et al., 2011).

Antitumor Activity and Drug Design

Research by Hu et al. (2018) involved synthesizing and analyzing the structure of a compound closely related to 1,1-Diethyl-3-(4-methoxyphenyl)urea for potential antitumor activity. This highlights its relevance in drug design and pharmacological research (Hu et al., 2018).

Free Radical Scavenging

Studies have also explored the role of similar compounds in free radical scavenging, which is significant for developing treatments for conditions like myocardial infarction. Hashimoto et al. (2001) investigated a derivative's effect on reducing myocardial infarct size, indicating its potential therapeutic applications (Hashimoto et al., 2001).

Nonlinear Optical Materials

In the field of optics, 1,1-Diethyl-3-(4-methoxyphenyl)urea derivatives have been studied for their nonlinear optical properties. Crasta et al. (2004) synthesized a related compound and assessed its optical characteristics, indicating its potential in optical technologies (Crasta, Ravindrachary, Bhajantri, & Gonsalves, 2004).

Corrosion Inhibition

Gupta et al. (2017) explored the use of methoxyphenyl urea derivatives as corrosion inhibitors, demonstrating their effectiveness in industrial applications like steel protection in acidic environments (Gupta et al., 2017).

properties

IUPAC Name

1,1-diethyl-3-(4-methoxyphenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-4-14(5-2)12(15)13-10-6-8-11(16-3)9-7-10/h6-9H,4-5H2,1-3H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBMMXDCCAANWCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)NC1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90382827
Record name 1,1-diethyl-3-(4-methoxyphenyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90382827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1-Diethyl-3-(4-methoxyphenyl)urea

CAS RN

56015-84-0
Record name 1,1-diethyl-3-(4-methoxyphenyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90382827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1-DIETHYL-3-(4-METHOXYPHENYL)UREA
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
A Kumar, N Kumar, R Sharma… - The Journal of …, 2019 - ACS Publications
Herein we report, a single-pot multistep conversion of inactivated carboxylic acids to various N-containing compounds using a common synthetic methodology. The developed …
Number of citations: 20 pubs.acs.org
城大輔 - Chem. Rev, 2006 - ir.library.osaka-u.ac.jp
The study described in this thesis has been carried out (2009-2015) under the direction of Professor Nobuaki Kambe at Department of Applied Chemistry, Graduate School of …
Number of citations: 2 ir.library.osaka-u.ac.jp

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